Higher Topological Polar Surface Area (TPSA) Distinguishes Fraxiresinol 1-O-glucoside from (-)-Pinoresinol 4-O-glucoside
Fraxiresinol 1-O-glucoside exhibits a TPSA of 186.00 Ų, which is 18.8% higher than the 157.00 Ų reported for (-)-pinoresinol 4-O-glucoside [1]. TPSA is a key determinant of passive membrane permeability and oral bioavailability. The larger polar surface area of Fraxiresinol 1-O-glucoside predicts reduced passive diffusion across lipid bilayers compared to the pinoresinol analog, a factor that directly influences in vitro assay conditions (e.g., cell permeability studies) and in vivo pharmacokinetic behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 186.00 Ų |
| Comparator Or Baseline | (-)-Pinoresinol 4-O-glucoside: 157.00 Ų |
| Quantified Difference | +29.00 Ų (+18.5%) |
| Conditions | Computed TPSA values from authoritative chemical databases |
Why This Matters
This difference in TPSA alters solubility and permeability profiles, making Fraxiresinol 1-O-glucoside a distinct entity for studies where membrane transport or bioavailability is a critical parameter.
- [1] Plantaedb. (2026). Fraxiresinol 1-O-glucoside (CAS 89199-94-0). Retrieved from https://plantaedb.com/compound/89199-94-0 View Source
